N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O7S and its molecular weight is 406.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Mode of Action
For instance, inhibition of cholinesterases and lipoxygenase enzymes can disrupt the normal functioning of these enzymes, leading to various downstream effects .
Biochemical Pathways
Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it can be inferred that it may affect pathways involving these enzymes .
Result of Action
It’s known that the inhibition of cholinestrases and lipoxygenase enzymes can lead to various downstream effects, potentially affecting cellular processes .
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H20N2O5S, and its molecular weight is approximately 396.44 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C19H20N2O5S |
Molecular Weight | 396.44 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition leads to decreased glucose absorption in the intestines, making it a potential candidate for managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase : This enzyme is critical in neurotransmitter breakdown. Inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's Disease (AD) .
Efficacy Against Enzymes
Recent studies have quantified the inhibitory effects of the compound on α-glucosidase and acetylcholinesterase:
Enzyme | IC50 Value (μM) |
---|---|
α-glucosidase | 12 |
Acetylcholinesterase | 5.8 |
These values indicate moderate potency against both enzymes, suggesting potential therapeutic applications in metabolic and neurodegenerative disorders .
Study on Type 2 Diabetes Mellitus
In a controlled study involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to the inhibition of α-glucosidase activity, leading to lower glucose absorption post-meal .
Study on Alzheimer's Disease
Another study focused on the neuroprotective effects of the compound in a mouse model of AD. Results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation, likely due to enhanced cholinergic activity resulting from acetylcholinesterase inhibition .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c1-20-13-9-12(3-5-15(13)27-18(20)22)28(23,24)19-10-14(21)11-2-4-16-17(8-11)26-7-6-25-16/h2-5,8-9,14,19,21H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTWJKLUIGSTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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